molecular formula C20H23N5O3S B11150313 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11150313
M. Wt: 413.5 g/mol
InChI Key: GHFFAYLOVKLIGG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a benzothiophene core, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzothiophene Core: This step typically involves the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the benzothiophene core with a 3,4-dimethoxyphenyl ethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as carbodiimides or amines.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring and benzothiophene core may play a crucial role in binding to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

The unique combination of structural features in this compound makes it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-27-15-8-7-13(11-16(15)28-2)9-10-21-19(26)18-14-5-3-4-6-17(14)29-20(18)25-12-22-23-24-25/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,21,26)

InChI Key

GHFFAYLOVKLIGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)OC

Origin of Product

United States

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